S(+)-Isoproterenol (+)-bitartrate

Description

Overview of Catecholamines and Sympathomimetic Agents

Catecholamines are a class of organic compounds that play a crucial role as neurotransmitters and hormones within the sympathetic nervous system, which is responsible for the body's "fight or flight" response. regulations.govwikipedia.org The primary endogenous catecholamines are epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine. wikipedia.orgyoutube.com These molecules are characterized by a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain. regulations.govozemedicine.com

Sympathomimetic agents, also known as adrenergic drugs, are substances that mimic the effects of endogenous catecholamines. wikipedia.org Their actions can be broadly categorized as follows:

Peripheral Excitatory Actions: Constriction of blood vessels in the skin and mucous membranes. regulations.gov

Peripheral Inhibitory Actions: Relaxation of smooth muscle in the gastrointestinal tract, bronchial tree, and blood vessels supplying skeletal muscle. regulations.gov

Cardiac Excitatory Actions: Increase in heart rate and force of contraction. regulations.gov

Metabolic Actions: Stimulation of glycogenolysis in the liver and muscle. regulations.gov

Endocrine Actions: Modulation of insulin (B600854) and renin secretion. regulations.gov

Central Nervous System Actions: Respiratory stimulation and increased wakefulness. regulations.gov

Sympathomimetic drugs can exert their effects through direct interaction with adrenergic receptors or by indirect mechanisms that increase the availability of endogenous catecholamines. wikipedia.org

S(+)-Isoproterenol (+)-bitartrate as a Synthetic Non-Selective Beta-Adrenergic Receptor Agonist

This compound is a synthetic catecholamine and a potent, non-selective agonist for beta-adrenergic receptors (β1 and β2). ontosight.ainih.govyoutube.com The "S(+)" designation refers to the specific stereoisomer of the isoproterenol (B85558) molecule. Research has indicated that the R-(-)-isomer of isoproterenol is generally more effective than the S-(+)-isomer in eliciting a response at beta-adrenergic receptors. rsc.org

The mechanism of action for isoproterenol involves binding to beta-adrenergic receptors, which are G-protein coupled receptors. nih.gov This binding activates the receptor, leading to a cascade of intracellular events. Specifically, the activated receptor stimulates the G-alpha stimulatory (Gs) protein, which in turn activates adenylyl cyclase. nih.govdrugbank.com Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. nih.govdrugbank.com

The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the drug. nih.govdrugbank.com

The stimulation of different beta-receptor subtypes by isoproterenol results in distinct physiological responses:

β1-Adrenergic Receptor Stimulation: Primarily affects the heart, leading to an increased heart rate (chronotropic effect) and increased force of contraction (inotropic effect). ontosight.ainih.govbcehs.cawikipedia.org

β2-Adrenergic Receptor Stimulation: Causes relaxation of smooth muscles in various tissues, including the bronchi (bronchodilation), the gastrointestinal tract, and the uterus. ontosight.ainih.govbcehs.ca It also leads to vasodilation of peripheral blood vessels. nih.govwikipedia.org

The non-selective nature of isoproterenol means it activates both β1 and β2 receptors, resulting in a combination of these effects. nih.govwikianesthesia.org

Historical Context of Isoproterenol in Pharmacological Research

Isoproterenol, also known as isoprenaline, was one of the first synthetic sympathomimetic amines to be developed. wikipedia.org Research in the 1940s identified this isopropyl analog of epinephrine as a compound that could dilate the bronchi while also increasing heart rate and cardiac output, but without causing the vasoconstriction associated with epinephrine. nih.govdrugbank.com

A U.S. patent from 1943 highlighted that isoproterenol possessed a wider therapeutic index and stronger action than adrenaline. nih.govdrugbank.com It received approval for use in the United States in 1947. nih.gov Historically, isoproterenol was utilized for the treatment of asthma due to its potent bronchodilatory effects. wikipedia.org However, its use for this indication has largely been superseded by more selective β2-adrenergic agonists that have fewer cardiac side effects. youtube.com

Despite this, isoproterenol remains a valuable tool in pharmacological research and certain clinical settings. It is used to study the function of the sympathetic nervous system and the effects of beta-adrenergic receptor stimulation. wikianesthesia.org It has also been employed in the management of bradycardia (slow heart rate) and heart block. wikipedia.orgwikianesthesia.org

Detailed Research Findings

Recent studies have continued to explore the intricate signaling pathways affected by isoproterenol. For instance, research has shown that isoproterenol-induced activation of β2-adrenergic receptors can negatively regulate interleukin-2 (B1167480) (IL-2) signaling in lymphocytes. nih.gov This cross-talk between the adrenergic and immune systems highlights the complex and multifaceted roles of compounds like isoproterenol. The study demonstrated that while isoproterenol alone can promote lymphocyte viability, its presence can inhibit the proliferative response induced by IL-2. nih.gov

Compound Data

| Compound Name | Receptor Selectivity | Key Actions |

| This compound | Non-selective β-adrenergic agonist | Increases heart rate and contractility (β1); Relaxes smooth muscle (β2) |

| Epinephrine (Adrenaline) | α and β-adrenergic agonist | Vasoconstriction (α), increased heart rate and contractility (β1), bronchodilation (β2) |

| Norepinephrine (Noradrenaline) | Primarily α-adrenergic agonist, some β1 activity | Potent vasoconstrictor, increases blood pressure |

| Dopamine | Dopaminergic and adrenergic agonist | Dose-dependent effects on renal blood flow, heart rate, and blood pressure |

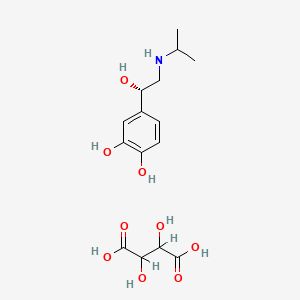

Structure

2D Structure

Properties

Molecular Formula |

C15H23NO9 |

|---|---|

Molecular Weight |

361.34 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1 |

InChI Key |

LBOPECYONBDFEM-RFVHGSKJSA-N |

Isomeric SMILES |

CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

solubility |

49.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Stereochemical Aspects and Synthesis of S + Isoproterenol + Bitartrate

Importance of Stereochemistry in Bioactive Compounds

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of a drug's interaction with biological systems. numberanalytics.com For many pharmaceutical compounds, chirality, the property of a molecule being non-superimposable on its mirror image, is a key factor governing its therapeutic efficacy and safety profile. patsnap.com The different stereoisomers, or enantiomers, of a chiral drug can exhibit distinct pharmacological and toxicological properties. patsnap.com This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can differentiate between the enantiomers of a drug, much like a lock and key. numberanalytics.compatsnap.com

The differential interaction between enantiomers and their biological targets can lead to significant variations in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, efficacy, and mechanism of action). numberanalytics.com In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. patsnap.com For instance, the (R)-enantiomer of Isoproterenol (B85558) is reported to be significantly more potent than its (S)-enantiomer. google.com Therefore, the synthesis of enantiomerically pure drugs is a major focus in medicinal chemistry to optimize therapeutic outcomes and minimize adverse effects. patsnap.comextractionmagazine.com

Enantioselective Synthesis Routes for S(+)-Isoproterenol

The synthesis of a specific enantiomer of a chiral molecule like S(+)-Isoproterenol requires stereocontrolled synthetic strategies. Enantioselective synthesis aims to produce a single enantiomer in high excess.

Chiral Pool Approach in Isoproterenol Synthesis

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach leverages the existing stereochemistry of the starting material to build the desired chiral target molecule. While specific examples detailing the chiral pool synthesis of S(+)-Isoproterenol are not extensively documented in the provided search results, the general principle involves selecting a chiral starting material that already possesses the required stereocenter or can be readily converted to it. For instance, compounds like certain amino acids or carbohydrates, which are part of the "chiral pool," could potentially serve as precursors. nih.gov

Catalytic Enantioselective Reduction Methods (e.g., CBS Reduction)

A powerful and widely used method for establishing chirality is the catalytic enantioselective reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this type of transformation. wikipedia.orgorganic-chemistry.org This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone to a chiral alcohol with high enantiomeric excess. organic-chemistry.orgsigmaaldrich.com

In the context of S(+)-Isoproterenol synthesis, a key intermediate would be a prochiral ketone. The CBS reduction of this ketone, using the appropriate enantiomer of the CBS catalyst, would yield the desired (S)-alcohol precursor to S(+)-Isoproterenol. wikipedia.orgsigmaaldrich.com The CBS method is known for its effectiveness with a wide range of ketones and its ability to be used on an industrial scale. wikipedia.org

The general mechanism of the CBS reduction involves the coordination of the borane (B79455) reducing agent to the nitrogen of the oxazaborolidine catalyst. organic-chemistry.org This complex then coordinates to the ketone, directing the hydride delivery from the borane to one face of the carbonyl group, thus establishing the stereochemistry at the newly formed alcohol center. organic-chemistry.org

Control of Absolute Stereochemistry at Key Centers

The absolute stereochemistry at the chiral center of isoproterenol is crucial for its biological activity. google.com The control of this stereochemistry is a central challenge in its synthesis. Asymmetric synthesis methods, such as the CBS reduction, are designed to directly create the desired stereocenter with high enantioselectivity. organic-chemistry.org

The choice of the chiral catalyst is paramount. For instance, in a CBS reduction, using the (S)- or (R)-enantiomer of the catalyst will lead to the formation of the corresponding (R)- or (S)-alcohol, respectively. wikipedia.org The precise control over the reaction conditions, including the choice of solvent, temperature, and the borane source, is also critical to maximize the enantiomeric excess of the product.

Alternative strategies to control absolute stereochemistry include the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Structural Analysis and Chirality of Isoproterenol Bitartrate Salts

Isoproterenol possesses a single chiral center at the carbon atom bearing the hydroxyl group. google.com This results in two enantiomers: (R)-(-)-Isoproterenol and (S)-(+)-Isoproterenol. To separate these enantiomers, a process called resolution is often employed. This involves reacting the racemic mixture of isoproterenol with a chiral resolving agent to form diastereomeric salts.

Tartaric acid, a readily available and inexpensive chiral molecule, is commonly used for this purpose. (+)-Tartaric acid, specifically the (2R,3R)-enantiomer, can be used to resolve racemic isoproterenol. The reaction of racemic isoproterenol with (+)-tartaric acid results in the formation of two diastereomeric salts: (S)-(+)-Isoproterenol (+)-bitartrate and (R)-(-)-Isoproterenol (+)-bitartrate. nih.govlgcstandards.com

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt, in this case, S(+)-Isoproterenol (+)-bitartrate, is isolated in pure form, the tartaric acid can be removed to yield the enantiomerically pure S(+)-Isoproterenol.

The structural characteristics of these salts can be analyzed using various spectroscopic techniques. The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography or by using chiral derivatizing agents followed by NMR analysis. nih.gov

Molecular Mechanisms of Beta Adrenergic Receptor Activation by S + Isoproterenol + Bitartrate

Receptor Binding and Selectivity

The interaction between isoproterenol (B85558) and adrenergic receptors is characterized by its strong affinity for beta-receptors and minimal interaction with alpha-receptors. youtube.com This selectivity is a cornerstone of its pharmacological profile.

Interaction with Beta-1 Adrenergic Receptors (β1-AR)

S(+)-Isoproterenol binds to β1-adrenergic receptors, which are predominantly located in cardiac tissue. nih.gov While the R-(-)-isomer is a more effective agonist, the S(+)-isomer also interacts with these receptors. rsc.org This binding initiates a conformational change in the receptor, which is the first step in the signaling cascade. nih.gov The stimulation of β1-receptors leads to an increased heart rate and greater contractility, ultimately enhancing cardiac output. ontosight.aiyoutube.com

Interaction with Beta-2 Adrenergic Receptors (β2-AR)

S(+)-Isoproterenol also acts as an agonist at β2-adrenergic receptors. bcehs.ca These receptors are widely distributed in the body, notably in the smooth muscle of the bronchi, gastrointestinal tract, and blood vessels. nih.govyoutube.com The binding of the agonist to β2-ARs initiates downstream signaling that results in smooth muscle relaxation. bcehs.ca For instance, activation of β2-receptors in the lungs leads to bronchodilation. ontosight.ai Research indicates that while isoproterenol has little selectivity in terms of affinity between β1- and β2-receptors, other agonists like salmeterol (B1361061) show high selective affinity for the β2-adrenoceptor. nih.gov

Low Affinity for Alpha-Adrenergic Receptors

A defining characteristic of isoproterenol is its significantly low affinity for alpha-adrenergic receptors. youtube.com While some studies have noted that very high concentrations of isoproterenol can elicit responses mediated by α-receptors, its action is overwhelmingly selective for β-receptors under typical conditions. nih.gov This lack of significant alpha-receptor stimulation means it does not cause the vasoconstriction associated with other catecholamines like norepinephrine (B1679862). youtube.com

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The binding of S(+)-Isoproterenol to beta-adrenergic receptors triggers a well-defined signal transduction pathway common to many GPCRs. nih.gov This process translates the external signal of receptor binding into an intracellular response.

Gαs Subunit Activation and Dissociation

Beta-1 and beta-2 adrenergic receptors are coupled to a stimulatory G protein, known as Gs. nih.gov A G protein is a heterotrimeric complex composed of alpha (α), beta (β), and gamma (γ) subunits. khanacademy.org In its inactive state, the alpha subunit (Gαs) is bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov

Upon agonist binding, the receptor undergoes a conformational change that allows it to interact with the Gs protein. youtube.com This interaction catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gαs subunit. youtube.comdrugbank.com The binding of GTP activates the Gαs subunit, causing it to dissociate from both the receptor and the βγ-subunits. nih.govdrugbank.com

Adenylate Cyclase Activation

The now-activated and dissociated Gαs subunit moves laterally within the cell membrane to bind with and activate the enzyme adenylate cyclase. nih.govdrugbank.com Adenylate cyclase is a transmembrane enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govdrugbank.com This conversion marks a critical amplification step in the signaling cascade, as one activated enzyme can generate numerous cAMP molecules. youtube.com The resulting increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to produce the final physiological effects. nih.govdrugbank.com

Interactive Data Table: Adrenergic Receptor Binding Affinities of Isoproterenol

This table summarizes the binding affinity (Ki) of isoproterenol for different beta-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Isoproterenol Binding Affinity (Ki) in μM | Reference |

| β1-AR | 0.22 | nih.gov |

| β2-AR | 0.46 | nih.gov |

| β3-AR | 1.6 | nih.gov |

Cyclic Adenosine Monophosphate (cAMP) Generation

The interaction of S(+)-Isoproterenol (+)-bitartrate with β-adrenergic receptors triggers a cascade of intracellular events, beginning with the activation of the Gs protein. nih.gov This activation is characterized by the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gs alpha subunit. nih.govdrugbank.com The activated Gs alpha subunit then dissociates and stimulates the enzyme adenylyl cyclase. nih.govdrugbank.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govdrugbank.comnih.gov The result is an amplification of the initial signal and a significant rise in intracellular cAMP levels. nih.gov

Table 1: Key Molecules in this compound-Induced cAMP Generation

| Molecule | Function |

|---|---|

| This compound | A non-selective β-adrenergic receptor agonist that initiates the signaling cascade. nih.govwikipedia.org |

| β-adrenergic receptor | A G-protein coupled receptor that binds to this compound. nih.gov |

| Gs protein | A transducer protein that, upon activation, stimulates adenylyl cyclase. nih.govdrugbank.com |

| Adenylyl cyclase | An enzyme that synthesizes cAMP from ATP. nih.govdrugbank.com |

| ATP | The substrate for adenylyl cyclase. nih.gov |

| cAMP | A second messenger that activates Protein Kinase A (PKA). nih.govdrugbank.com |

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

The elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA). nih.govdrugbank.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release of the active catalytic subunits. kyoto-u.ac.jp These active subunits then phosphorylate various downstream proteins on serine and threonine residues, initiating a phosphorylation cascade that alters the function of target proteins and leads to a cellular response. kyoto-u.ac.jpelifesciences.org

Ion Channel Modulation

A significant consequence of PKA activation by this compound is the modulation of several critical ion channels, particularly within the cardiovascular system.

Phosphorylation of Cardiac L-type Calcium Channels (CaV1.2)

In cardiac myocytes, PKA directly phosphorylates L-type calcium channels (CaV1.2). nih.govdrugbank.com This phosphorylation enhances the influx of calcium into the cells, which is a key factor in increasing the force and rate of heart contractions. nih.govdrugbank.comnih.gov

Regulation of Ryanodine (B192298) Receptors and Sarcoplasmic Reticulum Calcium Release

PKA also targets ryanodine receptors (RyR2) on the sarcoplasmic reticulum in heart cells. nih.govnih.gov Phosphorylation of these receptors increases their sensitivity to calcium, leading to a greater release of calcium from intracellular stores, a process known as calcium-induced calcium release. nih.govnih.govnih.gov This amplified calcium release further boosts cardiac muscle contractility. nih.gov

Modulation of Sodium Channels and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The influence of PKA extends to other ion channels as well. In airway epithelial cells, PKA-mediated phosphorylation activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. drugbank.comcellphysiolbiochem.com This activation is crucial for ion and fluid balance across epithelial surfaces. drugbank.com PKA can also modulate sodium channels, contributing to the regulation of cellular excitability. drugbank.com

Distinct Receptor-Specific Signaling Pathways

While the Gs-protein/cAMP/PKA pathway is the principal mechanism of action for this compound, other signaling pathways can also be involved. For instance, β-adrenergic receptors can signal through pathways involving β-arrestins, which can lead to different downstream effects, such as the activation of mitogen-activated protein kinases (MAPK). researchgate.net The specific signaling cascade engaged can depend on the β-adrenergic receptor subtype (β1 or β2) and the cellular environment. researchgate.net

Table 2: Ion Channel Targets of this compound-Induced PKA Signaling

| Ion Channel/Regulator | Primary Function | Effect of PKA Phosphorylation |

|---|---|---|

| L-type Calcium Channel (CaV1.2) | Influx of calcium in cardiac cells. nih.gov | Increased calcium influx, leading to enhanced heart rate and contractility. nih.govdrugbank.com |

| Ryanodine Receptor (RyR2) | Calcium release from the sarcoplasmic reticulum. nih.govmdpi.com | Increased sensitivity to calcium, amplifying intracellular calcium release. nih.govnih.gov |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Chloride ion transport in epithelial cells. drugbank.comcff.org | Activation of the channel, leading to increased chloride secretion. drugbank.comcellphysiolbiochem.com |

β1-AR Mediated Effects on Contractility, Conduction, and Relaxation

The activation of β1-adrenergic receptors (β1-AR) in the heart by this compound leads to significant changes in cardiac function. nih.gov The binding of isoproterenol to β1-ARs triggers the Gαs pathway, increasing intracellular cAMP levels and activating PKA. nih.gov PKA then phosphorylates L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum, leading to an influx of calcium into cardiac myocytes and increased calcium release from intracellular stores. nih.gov This surge in intracellular calcium enhances the force of contraction (positive inotropy). nih.govyoutube.com

Furthermore, PKA phosphorylation of phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leads to faster calcium reuptake into the sarcoplasmic reticulum. This accelerated calcium sequestration contributes to a shorter relaxation time (positive lusitropy). nih.gov The activation of β1-ARs also increases the heart rate (positive chronotropy) and the speed of electrical impulse propagation through the heart's conduction system (positive dromotropy). nih.govyoutube.com Although generally improving diastolic function, isoproterenol's potentiation of myocardial ischemia can complicate its effects on left ventricular relaxation and filling in conditions like hypertrophic cardiomyopathy. nih.gov

Table 1: β1-AR Mediated Cardiac Effects of this compound

| Cardiac Parameter | Effect | Primary Molecular Mechanism |

| Contractility (Inotropy) | Increased | PKA-mediated phosphorylation of L-type calcium channels and ryanodine receptors, leading to increased intracellular calcium. nih.gov |

| Conduction (Dromotropy) | Increased | PKA-dependent modulation of ion channels involved in the cardiac action potential. nih.gov |

| Relaxation (Lusitropy) | Increased | PKA-mediated phosphorylation of phospholamban, enhancing SERCA activity and calcium reuptake. nih.gov |

| Heart Rate (Chronotropy) | Increased | PKA-dependent modulation of ion channels in the sinoatrial node. nih.govyoutube.com |

β2-AR Mediated Metabolic Regulation (Glycogenolysis, Glucagon (B607659) Release)

This compound's activation of β2-adrenergic receptors (β2-AR) plays a crucial role in metabolic regulation. In the liver, β2-AR stimulation by isoproterenol leads to a significant increase in glycogenolysis, the breakdown of glycogen (B147801) into glucose. nih.gov This process is initiated by the activation of the Gαs-adenylyl cyclase-cAMP-PKA pathway, which ultimately leads to the phosphorylation and activation of glycogen phosphorylase, the key enzyme in glycogenolysis. This results in an increased release of glucose into the bloodstream. nih.gov

In addition to its direct effects on the liver, isoproterenol can also influence glucagon release. Studies have shown that isoproterenol infusion can enhance glucagon's effect on renin release, suggesting a complex interplay between these hormonal systems. nih.gov While the direct effect of this compound on pancreatic glucagon secretion via β2-ARs is part of the broader adrenergic response to stress, detailed mechanistic studies focusing solely on the S(+) isomer are less common. However, the general effect of non-selective beta-agonists is an increase in glucagon secretion, further contributing to hyperglycemia.

Activation of the Renin-Angiotensin-Aldosterone System via β2-AR

Activation of β2-adrenergic receptors in the kidney by this compound can stimulate the renin-angiotensin-aldosterone system (RAAS). Renin is an enzyme released from the juxtaglomerular cells of the kidney, and its release is a critical rate-limiting step in the RAAS cascade. Isoproterenol has been shown to evoke renin release, particularly under conditions of arteriolar dilation. nih.govnih.gov This effect is mediated through the β-adrenergic receptors on the juxtaglomerular cells.

The subsequent activation of the RAAS leads to the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. While some studies suggest a role for the RAAS in the cardiac hypertrophy induced by isoproterenol, others indicate that the cardiac trophic responses to β-receptor stimulation may not be solely dependent on the circulatory or cardiac RAAS. physiology.org For instance, research has shown that isoproterenol administration can lead to transient increases in plasma renin activity and aldosterone. oup.comoup.com

Differential Activation of ERK1/2 by β1-AR and β2-AR

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key signaling molecules involved in cell proliferation, differentiation, and survival. Interestingly, β1-AR and β2-AR exhibit differential activation of the ERK1/2 pathway in response to isoproterenol.

Studies have shown that isoproterenol-induced activation of β2-AR leads to the phosphorylation of ERK1/2. researchgate.net This can occur through multiple mechanisms, including Gs/Gi switching or β-arrestin-mediated pathways. nih.gov In contrast, agonist activation of β1-AR does not typically result in significant ERK1/2 phosphorylation. researchgate.net In fact, when both β1-AR and β2-AR are co-expressed, β1-AR can act as a dominant-negative regulator, inhibiting the β2-AR-mediated activation of ERK1/2. researchgate.net This differential signaling highlights the complexity of isoproterenol's effects, where the specific receptor subtype engaged dictates the downstream signaling cascade and ultimate cellular response. Research in astrocytes has demonstrated that nanomolar concentrations of isoproterenol acting on β2-receptors can activate ERK1/2, while micromolar concentrations are required to activate this pathway through β1-receptors. nih.gov

Table 2: Differential ERK1/2 Activation by Isoproterenol

| Receptor Subtype | ERK1/2 Activation | Mediating Pathways |

| β1-AR | Minimal to no activation. researchgate.net Can inhibit β2-AR-mediated activation. researchgate.net | Primarily couples to Gαs-cAMP pathway. nih.gov |

| β2-AR | Robust activation. researchgate.net | Can signal through Gs/Gi switching and β-arrestin-dependent pathways. nih.gov |

Cellular and Molecular Regulation of Beta Adrenergic Receptor Responsiveness

Mechanisms of Isoproterenol-Induced Receptor Desensitization and Downregulation

Continuous or prolonged exposure of β-adrenergic receptors (β-ARs) to agonists like S(+)-Isoproterenol (+)-bitartrate initiates a series of regulatory events that lead to a diminished response, a phenomenon known as desensitization, and a decrease in the total number of receptors, termed downregulation. These processes are crucial for preventing overstimulation of cells and are mediated by a complex interplay of molecular mechanisms.

Kinetics of Adenylate Cyclase Activity Loss and Receptor Decrement

The process of desensitization induced by isoproterenol (B85558) involves distinct kinetic phases. Initially, a rapid loss of adenylate cyclase activity occurs with minimal change in the number of β-adrenergic receptors. nih.govresearchgate.net This is followed by a slower phase characterized by a noticeable decrease in the number of measurable β-adrenergic receptors. nih.govresearchgate.net Studies in human astrocytoma cells have shown that after 24 hours of exposure to isoproterenol, the extent of loss is similar for both adenylate cyclase activity and receptor density. nih.gov This suggests that the initial uncoupling of the receptor from its signaling cascade precedes the actual loss of receptors from the cell surface. nih.gov

In cardiac myocytes, exposure to isoproterenol leads to a rapid loss of nearly 50% of surface β-receptors within just 10 minutes. scilit.com This is accompanied by a decrease in isoproterenol-mediated cyclic adenosine (B11128) monophosphate (cAMP) accumulation after a 15-minute preincubation. scilit.com Furthermore, in DDT1 MF-2 hamster vas deferens cells, a 16-hour incubation with isoproterenol resulted in a 40% decrease in β-AR mRNA levels, with the effect being half-maximal at an isoproterenol concentration of 0.1-0.5 μM. nih.gov

The following table summarizes the time-dependent effects of isoproterenol on β-adrenergic receptor signaling components:

| Time of Isoproterenol Exposure | Effect | Cell Type |

| 10 minutes | ~50% loss of surface β-receptors | Cardiac Myocytes scilit.com |

| 15 minutes | Decreased cAMP accumulation | Cardiac Myocytes scilit.com |

| 30 minutes | Reduced adenylate cyclase stimulation to 29% of control | Chick Embryo Ventricle sci-hub.se |

| 2 hours | 10-20% loss of binding sites | Cells with β2AR polymorphisms nih.gov |

| 16 hours | 40% decrease in β-AR mRNA levels | DDT1 MF-2 Cells nih.gov |

| 24 hours | Similar degree of loss in adenylate cyclase activity and receptor number | Human Astrocytoma Cells nih.gov |

Role of G Protein-Coupled Receptor Kinases (GRKs), particularly GRK2

G protein-coupled receptor kinases (GRKs) play a pivotal role in initiating the desensitization process. nih.govnih.gov Upon agonist binding to the β-AR, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular domains of the activated receptor. nih.govcapes.gov.br This phosphorylation event is a key step that leads to the uncoupling of the receptor from its G protein. nih.gov

GRK2 is a particularly important player in this process. duke.edutechnion.ac.il Its activity is enhanced by its interaction with G protein βγ subunits, which are released upon G protein activation. nih.gov Phosphorylation of the β2-adrenergic receptor by GRK2 is a prerequisite for the subsequent binding of β-arrestin and the internalization of the receptor. nih.gov In fact, the phosphorylation of six specific sites in the carboxyl tail of the β2AR by GRK2 is required for β-arrestin recruitment. nih.gov

Involvement of Beta-Arrestins in Receptor Internalization and Signaling

Following GRK-mediated phosphorylation of the β-AR, β-arrestins are recruited from the cytosol to the plasma membrane. nih.govyoutube.com The binding of β-arrestin to the phosphorylated receptor has two major consequences. Firstly, it sterically hinders the interaction between the receptor and the G protein, thereby physically blocking further G protein activation and signaling. nih.govnih.gov Secondly, β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor into endosomes. nih.govnih.govacs.org

Isoproterenol stimulation promotes the dephosphorylation of β-arrestin2, which enhances its binding to clathrin and its role in receptor internalization. acs.org Beyond their role in desensitization and internalization, β-arrestins can also initiate G protein-independent signaling pathways. nih.gov For instance, they can act as scaffolds for mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov

The following table outlines the key steps in isoproterenol-induced β-arrestin-mediated regulation:

| Step | Molecular Event | Consequence |

| 1 | Isoproterenol binds to β-AR | Receptor activation |

| 2 | GRK2 phosphorylates the activated receptor | Increased affinity for β-arrestin nih.gov |

| 3 | β-arrestin binds to the phosphorylated receptor | G protein uncoupling, initiation of internalization nih.govnih.gov |

| 4 | β-arrestin recruits clathrin | Receptor endocytosis nih.govnih.govacs.org |

| 5 | β-arrestin acts as a signaling scaffold | Activation of pathways like ERK1/2 nih.govnih.gov |

S-Nitrosylation of GRK2 and its Impact on Desensitization

The activity of GRK2 can be modulated by post-translational modifications, including S-nitrosylation, which is the covalent attachment of a nitric oxide (NO) group to a cysteine residue. duke.edutechnion.ac.ilresearchgate.net S-nitrosylation of GRK2, specifically at cysteine-340, inhibits its kinase activity. nih.govduke.edutechnion.ac.il This inhibition of GRK2 leads to a decrease in β-AR phosphorylation, which in turn reduces the recruitment of β-arrestin to the receptor. nih.govduke.edutechnion.ac.il

The functional consequence of GRK2 S-nitrosylation is an attenuation of receptor desensitization and internalization. duke.edutechnion.ac.ilresearchgate.net This mechanism effectively enhances β-adrenergic signaling by preventing the receptor from being turned off and removed from the cell surface. duke.edutechnion.ac.il Studies have shown that S-nitrosothiols (SNOs), which are carriers of NO, can increase β-AR expression and prevent agonist-stimulated receptor downregulation. nih.govduke.edutechnion.ac.il

Phospholipase A2 Activation and Arachidonic Acid Release

Some evidence suggests that β-adrenergic receptor activation by isoproterenol can also lead to the activation of phospholipase A2 (PLA2). nih.gov PLA2 is an enzyme that hydrolyzes phospholipids, leading to the release of arachidonic acid. Arachidonic acid can then be metabolized into various eicosanoids, some of which may have their own biological effects. While the direct role of PLA2 activation and arachidonic acid release in the primary desensitization and downregulation of β-ARs is less defined compared to the GRK/β-arrestin system, it represents another potential signaling pathway activated by isoproterenol. In the context of cardiac pathophysiology, inhibition of secretory PLA2 has been shown to attenuate isoproterenol-induced cardiogenic pulmonary edema. nih.gov

Receptor Recycling and Resensitization Pathways

After agonist-induced internalization, the recovery of β-ARs to the cell surface is a dynamic process known as resensitization. This pathway allows cells to restore their sensitivity to adrenergic stimulation. Studies using the non-selective β-AR agonist isoproterenol have been instrumental in elucidating the key requirements of this process in cardiac myocytes. nih.gov Following incubation with isoproterenol, a rapid loss of surface β-receptors occurs within minutes. nih.gov However, these receptors can be efficiently recycled back to the cell membrane. nih.gov

The process of β-AR recycling and resensitization is an active one, demanding cellular energy. Research has demonstrated that the recovery of surface receptors is critically dependent on adenosine triphosphate (ATP). nih.gov Depletion of cellular ATP stores effectively prevents the return of internalized receptors to the cell membrane, highlighting the energy-dependent nature of this regulatory pathway. nih.gov This energy requirement underscores that receptor trafficking is a meticulously controlled cellular process rather than a passive diffusion event.

The journey of the internalized β-AR back to the cell surface involves several key intracellular organelles. After being enclosed in endosomes, some receptors are targeted for degradation, a process that involves trafficking to lysosomes. nih.gov However, a significant portion is directed through a recycling pathway to restore receptor function. nih.gov

This recycling traffic is complex and requires the coordinated action of multiple cellular structures:

Lysosomes: A lysosomal step is implicated in the recycling process, as demonstrated by the inhibitory effect of the lysosomotropic agent chloroquine (B1663885) on receptor recovery. nih.gov

Golgi Apparatus: The Golgi apparatus, a central hub for protein sorting and trafficking, also participates in β-AR recycling. Inhibition of Golgi function with monensin (B1676710) disrupts the return of receptors to the cell surface. nih.gov

Microtubules: The integrity of the microtubular network is essential for the transport of vesicles containing the receptors. The microtubule-disrupting agent colchicine (B1669291) has been shown to inhibit the recycling of β-ARs, confirming the role of this cytoskeletal component in the intracellular transport phase of resensitization. nih.gov

The table below summarizes the key intracellular components involved in β-AR recovery and the experimental evidence for their role.

| Cellular Component | Experimental Inhibitor | Effect on Receptor Recovery | Reference |

| Energy (ATP) | ATP Depletion | Prevents recovery | nih.gov |

| Lysosomes | Chloroquine | Inhibits recovery | nih.gov |

| Golgi Apparatus | Monensin | Inhibits recovery | nih.gov |

| Microtubules | Colchicine | Inhibits recovery | nih.gov |

A crucial aspect of rapid receptor resensitization is that it does not rely on the synthesis of new receptor proteins. Studies have shown that blocking protein synthesis with cycloheximide (B1669411) has no effect on the recovery of β-ARs to the cell surface after isoproterenol-induced downregulation. nih.gov This indicates that the initial restoration of receptor responsiveness is achieved by recycling the existing pool of receptors, providing a much faster mechanism for the cell to regain sensitivity compared to the timeline required for gene transcription and translation.

Gene Expression and mRNA Regulation of Beta-Adrenergic Receptors

While receptor recycling governs the short-term recovery of responsiveness, long-term exposure to β-adrenergic agonists can lead to more profound changes at the level of gene expression. This regulation primarily involves the downregulation of the genes encoding the receptors themselves, serving as a long-term adaptive mechanism to sustained stimulation.

Sustained stimulation with β-agonists like isoproterenol is a widely used experimental model to induce cardiac remodeling, a process involving myocyte hypertrophy and interstitial fibrosis that can lead to heart failure. nih.govplos.org A key feature of this remodeling process is the significant decrease in the expression of both β1- and β2-adrenergic receptors. nih.govnih.govplos.org

Research has demonstrated that in models of isoproterenol-induced cardiac remodeling, the messenger RNA (mRNA) levels for both major cardiac β-AR subtypes are markedly reduced. nih.govplos.org For instance, treatment of H9C2 cardiac cells with isoproterenol resulted in a substantial decrease in β1-AR and β2-AR mRNA. plos.org This downregulation of receptor mRNA is a protective mechanism to prevent cardiac over-activation in the face of chronically elevated agonist levels. plos.org

The following table details the observed changes in β-AR mRNA expression in response to isoproterenol.

| Receptor Subtype | Condition | Change in mRNA Expression | Reference |

| β1-AR | Isoproterenol-induced cardiac remodeling | Decreased | nih.govplos.org |

| β2-AR | Isoproterenol-induced cardiac remodeling | Decreased | nih.govplos.org |

The reduction in β-AR mRNA levels is not solely due to decreased transcription but is actively driven by post-transcriptional mechanisms, specifically an increase in mRNA degradation. A key player in this process is the RNA binding protein known as Human Antigen R (HuR). nih.govnih.gov

In response to sustained isoproterenol stimulation, the expression of HuR protein increases in the remodeling heart. nih.gov HuR binds to specific regions in the 3'-untranslated region of the β1-AR and β2-AR mRNA, which promotes the degradation of these messenger molecules. nih.govnih.gov The functional importance of this mechanism has been confirmed in vitro, where silencing HuR with siRNA significantly reversed the isoproterenol-induced reduction of β1-AR and partially reversed the decrease in β2-AR mRNA. nih.gov These findings identify HuR as a critical regulator responsible for the downregulation of β-AR expression during cardiac remodeling. nih.govnih.gov

Preclinical Models and Research Applications of Isoproterenol

Cardiovascular Research Models

The use of isoproterenol (B85558) in animal models, primarily rodents, is a well-established method for simulating various aspects of cardiovascular disease. nih.govnih.gov By activating β-adrenergic receptors, isoproterenol induces a state of cardiac stress that mimics conditions such as chronic sympathetic overstimulation, a key factor in the development of several heart pathologies. nih.govnih.gov These models are instrumental in studying the progression from initial injury to more complex cardiac remodeling. nih.gov

Induction of Cardiac Hypertrophy and Remodeling

Isoproterenol is widely used to induce cardiac hypertrophy, an enlargement of the heart muscle, and subsequent cardiac remodeling. nih.govnih.govresearchgate.net This process involves an increase in cardiomyocyte size and protein synthesis, often accompanied by the reactivation of fetal gene programs. nih.gov The isoproterenol-induced model is favored for its convenience and the reproducible and rapid development of hypertrophic characteristics. researchgate.net Chronic administration leads to a sustained adrenergic stimulation that is a hallmark of maladaptive cardiac hypertrophy. nih.gov This sustained stress can eventually progress to heart failure, making it a relevant model for studying the entire spectrum of the disease. nih.govfrontiersin.org

The adaptive response to isoproterenol involves an early hypertrophic phase characterized by increased RNA content and cardiac mass. cdnsciencepub.com However, prolonged stimulation can lead to a more complex scenario involving both cellular hypertrophy and hyperplasia. cdnsciencepub.com

Dose-Dependent Induction (Hypertrophy vs. Fibrosis/Necrosis)

The pathological outcomes of isoproterenol administration are highly dependent on the dose and duration of treatment. nih.govnih.gov Lower doses of isoproterenol are generally sufficient to induce cardiac hypertrophy, characterized by an increase in heart weight and wall thickness. nih.govfrontiersin.org For instance, a low dose of up to 10 mg/kg administered for two weeks has been shown to be effective in inducing cardiac hypertrophy in mice. nih.gov

In contrast, higher doses of isoproterenol tend to cause more severe cardiac damage, including myocyte necrosis (cell death) and fibrosis (the formation of excess fibrous connective tissue). frontiersin.orgnih.govnih.gov A high dose, such as 100 mg/kg/day, can lead to cardiomyocyte necrosis followed by the development of fibrosis. frontiersin.orgnih.gov The extent of fibrosis appears to be directly related to the amount of isoproterenol administered and is closely linked to the occurrence of myocyte necrosis. nih.gov For example, a single overdose of 150 mg/kg can induce myocardial infarction and subsequent ventricular remodeling. nih.gov

The method of delivery also influences the outcome. Continuous infusion via osmotic minipumps is often used to model chronic β-adrenergic stimulation, while daily subcutaneous injections can represent intermittent stimulation. nih.gov

Table 1: Dose-Dependent Effects of Isoproterenol in Rodent Models

| Dose Range | Primary Outcome | Key Features | Reference |

| Low (e.g., up to 10 mg/kg/day) | Cardiac Hypertrophy | Increased heart weight, wall thickness | nih.govfrontiersin.org |

| Moderate (e.g., 4-60 mg/kg/day) | Cardiac Hypertrophy and Fibrosis | Gradual progression to fibrosis | frontiersin.org |

| High (e.g., 100-150 mg/kg) | Myocyte Necrosis, Fibrosis, Myocardial Infarction | Significant cell death, extensive fibrosis | frontiersin.orgnih.govnih.govnih.gov |

Evaluation of Myocardial Injury and Oxidative Stress

Isoproterenol administration is a well-established method for inducing myocardial injury and oxidative stress in preclinical models. nih.govscilit.com The process involves the overproduction of reactive oxygen species (ROS), leading to a state of oxidative stress that damages cellular components. nih.govoup.com This oxidative damage is a key contributor to the pathophysiology of isoproterenol-induced cardiotoxicity. nih.govnih.gov

The injury is characterized by biochemical and histological changes, including inflammation and the leakage of cardiac enzymes into the bloodstream, which is indicative of myocyte necrosis and altered plasma membrane permeability. nih.govnih.gov A key indicator of myocardial damage is the release of cardiac troponin I (cTnI) into the serum. nih.gov

Oxidative stress induced by isoproterenol is evidenced by increased levels of lipid peroxidation products and a decreased ratio of reduced to oxidized glutathione. nih.gov This imbalance in the cellular redox state contributes significantly to the observed myocardial injury. oup.comnih.gov

Table 2: Markers of Isoproterenol-Induced Myocardial Injury and Oxidative Stress

| Marker | Change | Indication | Reference |

| Serum Cardiac Troponin I (cTnI) | Increased | Myocardial damage | nih.gov |

| Serum Cardiac Enzymes | Increased | Necrotic damage, membrane leakiness | nih.gov |

| Lipid Peroxidation Products | Increased | Oxidative stress | nih.gov |

| Reduced/Oxidized Glutathione Ratio | Decreased | Oxidative stress | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Oxidative stress | nih.govoup.com |

Transcriptional and Proteomic Profiling in Cardiac Remodeling

The cardiac remodeling induced by isoproterenol is accompanied by significant changes at the molecular level, which can be elucidated through transcriptional and proteomic profiling. nih.govfrontiersin.org These analyses provide a comprehensive view of the alterations in gene and protein expression that drive the pathological changes in the heart. nih.govsdu.dk

Transcriptome analysis has revealed that isoproterenol treatment leads to the dysregulation of distinct gene clusters. frontiersin.orgnih.gov Genes associated with extracellular matrix (ECM) organization, cell adhesion, and wound healing are typically upregulated, reflecting the fibrotic processes. frontiersin.orgnih.gov Conversely, genes involved in fatty acid oxidation and cardiac muscle contraction are often downregulated, indicating a shift in metabolism and impaired contractile function. frontiersin.orgnih.gov These transcriptional changes can be observed as early as four days after the initiation of isoproterenol treatment. frontiersin.orgnih.gov

Proteomic studies, often utilizing techniques like two-dimensional gel electrophoresis and mass spectrometry, have identified numerous proteins that are differentially expressed in hypertrophied hearts. nih.gov This proteome remodeling can involve a significant portion of the quantified cardiomyocyte proteome. sdu.dk Such studies are crucial for identifying potential biomarkers for the diagnosis and prognosis of cardiac hypertrophy and for understanding the underlying mechanistic pathways. nih.gov

Role of MAP Kinase Activation (ERK1/2, JNK, p38)

Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in the cellular responses to a wide variety of external stimuli, including the stress induced by isoproterenol. nih.govahajournals.org The three main branches of the MAPK family—extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinases—are all implicated in cardiac remodeling. nih.govfrontiersin.org

Activation of the ERK1/2 pathway is a common feature of the hypertrophic response to neurohumoral stimuli. nih.gov Isoproterenol, through β-adrenergic receptor stimulation, activates the ERK1/2 signaling pathway. nih.gov While traditionally associated with promoting cell growth and proliferation, the precise role of ERK1/2 in cardiac hypertrophy is complex, with some studies suggesting it is not essential for the growth itself but plays a protective role against heart failure. pnas.org

The stress-activated protein kinases, JNK and p38, are also activated in response to cardiac stress and are often associated with apoptosis and inflammation. nih.gov The activation of these pathways can contribute to the pathological aspects of cardiac remodeling. nih.gov The intricate interplay and balance between these different MAPK signaling cascades ultimately determine the cellular response, whether it be adaptive hypertrophy or maladaptive remodeling leading to heart failure. nih.govahajournals.org

Mitochondrial Dysfunction and Energy Metabolism Perturbations

Mitochondria, the primary sites of cellular energy production, are significantly affected by isoproterenol-induced cardiac stress. nih.govnih.gov The resulting mitochondrial dysfunction is a key element in the development of isoproterenol-induced myocardial damage. nih.govresearchgate.net

Isoproterenol administration leads to increased oxidative stress within the mitochondria, which can damage mitochondrial components and impair their function. nih.govnih.gov This is evidenced by a decrease in the activity of key enzymes involved in the Krebs cycle and the respiratory chain, such as succinate (B1194679) dehydrogenase (SDH). nih.gov The oxidative damage can also lead to the opening of the mitochondrial permeability transition pore (mPTP), further compromising mitochondrial integrity. nih.gov

Studies on Vascular Oxidative Stress and Endothelial Dysfunction

Sustained β-adrenergic stimulation with isoproterenol is associated with vascular oxidative stress and endothelial dysfunction. plos.orgnih.gov Research has shown that isoproterenol treatment in mice leads to an enhanced vasoconstrictor response and impairs nitric oxide (NO) availability in the aorta. nih.gov This effect is mediated through the β2-adrenoceptor/Giα signaling pathway, leading to eNOS uncoupling and oxidative stress. plos.orgnih.gov The resulting increase in reactive oxygen species (ROS) production contributes to vascular damage. plos.org

Table 2: Effects of Isoproterenol on Vascular Function

| Parameter | Effect of Isoproterenol | Underlying Mechanism |

| Vasoconstrictor Response | Enhanced | Impaired basal NO availability. nih.gov |

| Aortic Giα-3 Protein Expression | Increased | Activation of the β2-adrenoceptor/Giα signaling pathway. nih.gov |

| Phosphorylated ERK1/2 | Increased | Downstream signaling of the β2-adrenoceptor/Giα pathway. nih.gov |

| eNOS Dimer/Monomer Ratio | Decreased | Indicative of eNOS uncoupling. nih.gov |

| Oxidative Stress | Increased | Enhanced fluorescence response to dihydroethidium. nih.gov |

Neurobiological and Salivary Gland Research Models

Beyond cardiovascular research, isoproterenol is a valuable tool in neurobiology and in studies of salivary gland function, particularly for investigating receptor signaling and cellular responses to adrenergic stimulation.

Human Astrocytoma Cell Lines in Receptor Desensitization Studies

Human astrocytoma cell lines, such as 1321N1, are used to study the mechanisms of β-adrenergic receptor desensitization. nih.govresearchgate.net Incubation of these cells with isoproterenol leads to a loss of responsiveness to catecholamines, characterized by decreased cAMP accumulation, reduced adenylate cyclase activity, and a decrease in β-adrenergic receptor density. nih.govresearchgate.net The kinetics of this process suggest an initial rapid uncoupling of the receptor from adenylate cyclase, followed by a slower loss of the receptors themselves. nih.govresearchgate.net Studies have also shown that β2-adrenergic receptor agonists can inhibit the proliferation of these cells, an effect linked to increased intracellular cAMP. nih.gov

Human Submandibular Gland (HSG) Cell Models for Secretion and Apoptosis Studies

In human submandibular gland (HSG) cell models, isoproterenol is used to investigate the mechanisms of secretion and apoptosis. openaccessjournals.com Isoproterenol stimulation has been shown to alter the morphology of HSG cells, increase the secretion of sulfated glycosaminoglycans, and decrease the expression of α-amylase. openaccessjournals.com Furthermore, isoproterenol can induce apoptosis in these cells. openaccessjournals.com These effects are associated with a decrease in the expression of β1 and β2 adrenergic receptors and Gαs, suggesting the involvement of the β-AR/Gαs signaling pathway in the functional impairment of HSG cells. openaccessjournals.com In rat models, isoproterenol administration causes an enlargement of the submandibular glands through both hyperplasia and hypertrophy of acinar cells, and upon withdrawal of the drug, the gland size returns to normal through a process involving apoptosis. nih.gov

β-Adrenergic-Responsive Activation of ERK in Salivary Cells

Isoproterenol, a non-selective β-adrenergic receptor agonist, is known to promote growth in salivary glands. physiology.org Research using a human salivary gland cell line (HSY) has demonstrated that isoproterenol induces the activation of Extracellular signal-Regulated Kinases (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) family. physiology.orgnih.gov

In these studies, isoproterenol was found to trigger a temporary activation of ERK1/2. physiology.org This activation appears to occur through a dual mechanism. One pathway involves the transactivation of the Epidermal Growth Factor (EGF) receptor. physiology.orgphysiology.org The other pathway is independent of the EGF receptor and is thought to be mediated by cyclic AMP (cAMP). physiology.orgphysiology.org

Further investigation into the signaling cascade revealed that the inhibitory effects of isoproterenol on ERK phosphorylation are mediated by the β-adrenergic receptor and can be mimicked by cAMP stimuli. nih.gov The use of a PKA inhibitor did not reduce the stimulatory effects of isoproterenol on ERK phosphorylation, suggesting the involvement of other signaling molecules. nih.gov In contrast, a Src family inhibitor and a dominant-negative Src construct were able to diminish isoproterenol-induced ERK activation. nih.gov

A potential downstream effector of this β-adrenergic receptor-induced ERK activation in salivary gland cells is the cell adhesion molecule CD44. physiology.orgnih.gov Isoproterenol was shown to cause a significant overexpression of CD44, an effect that was nullified by an ERK pathway inhibitor. nih.gov These findings highlight the intricate signaling pathways that isoproterenol activates in salivary cells, providing a model for studying growth regulation in these tissues.

| Key Findings in Salivary Cell Research | |

| Effect of Isoproterenol | Induces transient activation of ERK1/2. physiology.org |

| Mechanism of Action | Dual pathway: EGF receptor transactivation and a cAMP-mediated pathway. physiology.orgphysiology.org |

| Downstream Effector | Induces overexpression of CD44, mediated by the ERK pathway. nih.gov |

In Vitro and In Vivo Experimental Systems

Cultured Cardiomyocytes (e.g., H9c2 cells, neonatal rat cardiomyocytes)

Isoproterenol is widely used in in vitro studies to induce hypertrophic responses in cultured cardiomyocytes, such as the H9c2 cell line and neonatal rat cardiomyocytes. researchgate.netnih.gov These cell models are instrumental in dissecting the molecular mechanisms underlying cardiac hypertrophy. researchgate.net

Studies have shown that isoproterenol treatment of H9c2 cells can lead to cellular hypertrophy, a process that is dependent on the expression of CaV1.2 and transient receptor potential canonical channel 3 (TRPC3). researchgate.netnih.gov The hypertrophic response to isoproterenol in neonatal cardiomyocytes is also linked to these proteins. researchgate.net Furthermore, research has demonstrated that isoproterenol can induce cell death and autophagy in H9c2 cells. nih.gov

The H9c2 cell line, derived from embryonic rat ventricular cells, is a common model for studying the molecular aspects of congestive heart failure in vitro. researchgate.net The use of isoproterenol in these cells effectively promotes apoptosis and increases the levels of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK). researchgate.net

| Isoproterenol's Effects on Cultured Cardiomyocytes | |

| Cell Models | H9c2 cells, neonatal rat cardiomyocytes. researchgate.netnih.gov |

| Observed Effects | Induces cellular hypertrophy, cell death, and autophagy. researchgate.netnih.govnih.gov |

| Molecular Mechanisms | Involves CaV1.2, TRPC3, and can be modulated by pathways like JAK2/STAT3. researchgate.netnih.govmdpi.com |

Rodent Models (e.g., Rats, Mice) for Cardiac Hypertrophy and Fibrosis

In vivo, isoproterenol is frequently administered to rodent models, such as rats and mice, to induce cardiac hypertrophy and fibrosis, mimicking aspects of heart failure. nih.govfrontiersin.org Chronic administration of isoproterenol leads to sustained activation of β-adrenergic receptors, resulting in cardiac remodeling. plos.org

Different methods of administration, such as subcutaneous injections and osmotic mini-pumps, have been compared to determine the optimal approach for creating a reliable disease model. nih.gov These studies have shown that isoproterenol treatment increases heart weight and can alter heart function, as measured by echocardiography. nih.gov The dosage and duration of isoproterenol administration can be varied to induce different degrees of cardiac remodeling, from hypertrophy to significant fibrosis. frontiersin.org For instance, a moderate dose can induce both hypertrophy and fibrosis over a period of 7 to 15 days. frontiersin.org

Transcriptional profiling of hearts from isoproterenol-treated mice has revealed significant changes in gene expression. frontiersin.org Genes associated with extracellular matrix organization and cell growth are upregulated, while those involved in fatty acid oxidation and cardiac muscle contraction are downregulated. frontiersin.org These models have proven invaluable for studying the progression of cardiac disease and for testing potential therapeutic interventions. nih.gov

Genetic Mouse Models in Cardiac Remodeling Research

The use of isoproterenol in genetic mouse models has been instrumental in dissecting the genetic basis of cardiac remodeling and heart failure. nih.gov By using a diverse panel of inbred mouse strains, researchers can investigate how genetic variation influences the response to isoproterenol-induced cardiac stress. nih.gov

These studies have demonstrated a strong genetic component to cardiac structure and function, both under normal conditions and in response to isoproterenol. nih.gov Heritability estimates for left ventricular mass, a key indicator of cardiac hypertrophy, are high. nih.gov Genome-wide association studies in these mouse models have successfully identified multiple genetic loci associated with different aspects of cardiac remodeling. nih.gov

This approach has led to the identification and validation of novel genes that regulate the heart's response to β-adrenergic stimulation. For example, Myh14 has been identified as a negative regulator of isoproterenol-induced left ventricular mass hypertrophy. nih.gov These genetic models provide a powerful tool for uncovering the mechanisms by which genetic variations contribute to heart failure. nih.gov

Use in Cellular Bioassays (e.g., cAMP assay, receptor binding assays)

Isoproterenol is a standard tool in various cellular bioassays designed to study β-adrenergic receptor signaling. These assays include cAMP assays and receptor binding assays.

In cAMP assays, isoproterenol is used to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov This allows researchers to study the regulation of the β-adrenergic receptor and adenylyl cyclase itself. nih.gov For example, studies in cultured chick ventricular myocytes have shown that pretreatment with isoproterenol can lead to a long-term reduction in the cAMP-elevating effects of subsequent isoproterenol treatment, indicating a desensitization of the receptor. nih.gov

Receptor binding assays utilize radiolabeled ligands to study the binding of agonists and antagonists to β-adrenergic receptors. While not directly detailing the use of S(+)-Isoproterenol (+)-bitartrate in this context, the general principle involves competing for binding sites with a labeled compound to determine receptor affinity and density. Isoproterenol, as a known β-agonist, is a critical component in characterizing the pharmacological properties of these receptors.

Methodological Approaches in S + Isoproterenol + Bitartrate Research

Analytical Techniques for Compound Characterization and Quantification

Precise and sensitive analytical methods are fundamental to the research of S(+)-Isoproterenol (+)-bitartrate, enabling its detection and measurement in various matrices.

Spectroelectrochemical Methods (UV/Vis Absorption SEC)

UV/Vis absorption spectroelectrochemistry (SEC) has proven to be a valuable technique for the study and quantification of isoproterenol (B85558). mdpi.com This method offers a dual-response system, providing both electrochemical and spectroscopic data in a single experiment. mdpi.com Researchers have utilized UV/Vis absorption SEC to investigate the oxidation process of isoproterenol and to develop quantitative methods for its determination in acidic environments. mdpi.com The technique can be employed in different optical configurations, such as normal and parallel, to analyze processes occurring at the electrode surface and in the adjacent solution. mdpi.com

A notable application of this method involved the determination of isoproterenol in a pharmaceutical product, where it was necessary to address the interference of sodium metabisulfite, an antioxidant commonly found in such formulations. mdpi.com A simple pretreatment involving bubbling with wet air was successfully used to eliminate this interference, demonstrating the adaptability of the SEC method for complex sample analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoproterenol, offering high sensitivity and specificity. nih.govnih.gov Reversed-phase HPLC, often coupled with amperometric detection, has been effectively used to determine isoproterenol sulfate (B86663) in human plasma and urine. nih.gov This approach is particularly useful for pharmacokinetic studies, allowing for the investigation of individual variations in metabolic processes like sulfation. nih.gov The method's rapidity, precision, and sensitivity make it well-suited for tracking the drug's behavior in the human body. nih.gov

Furthermore, HPLC with UV detection is employed in the quality control of isoproterenol hydrochloride batches, where it can detect and quantify impurities. nih.gov In one instance, an unknown impurity was identified at levels between 0.04% and 0.12%. nih.gov For further characterization, semi-preparative liquid chromatography was used to isolate the impurity from an enriched sample. nih.gov

Radiographic Methods for Pharmacokinetic Studies

While direct references to radiographic methods specifically for this compound pharmacokinetic studies are not prevalent in the provided context, the use of radiolabeled compounds is a common strategy in pharmacology to trace the distribution, metabolism, and excretion of drugs. For instance, in studies of protein phosphorylation induced by isoproterenol, perfused rat hearts were prelabeled with ³²P to track the phosphorylation state of various myocardial proteins. nih.gov This use of radioisotopes highlights a methodological approach that could be adapted for pharmacokinetic studies, where radiolabeling the isoproterenol molecule itself would allow for its detection and quantification in tissues and fluids using radiographic techniques.

Molecular and Cellular Biology Techniques

Investigating the effects of this compound at the molecular level requires techniques that can probe changes in protein and gene expression.

Immunoblot Analysis for Protein Expression and Phosphorylation

Immunoblot analysis, also known as Western blotting, is a key technique for studying changes in protein levels and their phosphorylation status in response to isoproterenol. This method has been used to demonstrate that isoproterenol stimulates the phosphorylation of specific proteins in the heart. For example, research has shown increased phosphorylation of troponin I and an 11 kDa protein in response to isoproterenol stimulation in perfused rat hearts. nih.gov

In another study, immunoblotting was instrumental in identifying a 15-kDa sarcolemmal protein, distinct from phospholamban, that becomes phosphorylated following beta-adrenergic stimulation with isoproterenol. nih.gov This was confirmed by showing that the 15-kDa protein did not cross-react with a specific phospholamban antibody. nih.gov These findings, correlating protein phosphorylation with physiological responses like increased contractile force, underscore the power of immunoblotting in mechanistic studies. nih.govnih.gov

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a sensitive method used to measure changes in gene expression. Studies have utilized RT-PCR to investigate the effects of isoproterenol on the expression of various genes in cardiac tissue. For instance, research has shown that in vivo treatment with isoproterenol leads to a downregulation of the mRNA encoding the cAMP response element-binding protein (CREB) in rat ventricles. nih.gov

More recent studies have used qRT-PCR to analyze transcriptional changes during isoproterenol-induced cardiac fibrosis in mice. nih.gov These experiments revealed elevated expression of cardiac stress markers such as atrial natriuretic peptide (Anp) and myosin heavy chain 7 (Myh7). nih.gov Furthermore, transcriptomic analysis has shown that isoproterenol treatment upregulates genes associated with extracellular matrix (ECM) organization and cell growth, while downregulating genes related to fatty acid oxidation and cardiac muscle contraction. nih.gov

Table of Research Findings:

| Technique | Key Findings | Model System |

| UV/Vis Absorption SEC | Enabled quantification of isoproterenol and study of its oxidation, even in the presence of interferences. mdpi.com | Pharmaceutical sample in acidic media mdpi.com |

| HPLC with Amperometric Detection | Allowed for the rapid, sensitive, and precise determination of isoproterenol sulphate. nih.gov | Human plasma and urine nih.gov |

| HPLC with UV Detection | Detected and quantified a process-related impurity in isoproterenol hydrochloride batches. nih.gov | Laboratory batches of isoproterenol hydrochloride nih.gov |

| Immunoblot Analysis | Showed isoproterenol-induced phosphorylation of troponin I, an 11 kDa protein, and a 15-kDa sarcolemmal protein. nih.govnih.gov | Perfused rat hearts nih.gov, Isolated guinea pig ventricles nih.gov |

| RT-PCR | Revealed downregulation of CREB mRNA and upregulation of cardiac stress markers (Anp, Myh7) following isoproterenol treatment. nih.govnih.gov | Rat ventricles nih.gov, Mice hearts nih.gov |

Immunofluorescence for Receptor Localization and Expression

Immunofluorescence is a key technique used to visualize the location and abundance of specific proteins, such as receptors, within cells and tissues. In the context of S(+)-Isoproterenol research, this method has been instrumental in understanding the trafficking and expression of β-adrenergic receptors (β-ARs).

Studies have utilized immunofluorescence to track the movement of β2-adrenergic receptors (β2ARs) following stimulation with isoproterenol. For instance, confocal microscopy has revealed that upon treatment, β2ARs co-localize with early endosomal markers, indicating internalization from the cell surface. nih.gov Interestingly, prolonged exposure to isoproterenol leads to a greater degree of co-localization of certain β2AR isoforms with lysosomal markers, suggesting that these receptors are targeted for degradation. nih.gov This differential trafficking and degradation, as visualized by immunofluorescence, provides a mechanistic explanation for the varied responses observed with different receptor isoforms. nih.gov

Furthermore, immunofluorescence has been employed to confirm the expression of β-adrenergic receptors in specific cell lines used in research, ensuring the validity of experimental models. nih.gov By using antibodies specific to the receptor, researchers can confirm its presence and distribution before proceeding with functional assays involving S(+)-Isoproterenol.

Flow Cytometry for Apoptosis Assessment

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. In S(+)-Isoproterenol research, it is frequently used to assess apoptosis, or programmed cell death.

One common method involves staining cells with Annexin V and propidium (B1200493) iodide (PI). nih.govnih.gov Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. nih.govutah.edu By analyzing the fluorescence of individual cells, flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Research has shown that isoproterenol, in combination with other agents, can significantly increase the percentage of apoptotic cells. nih.gov For example, co-treatment of human embryonic kidney (HEK) 293 cells with isoproterenol and TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) resulted in a notable increase in both early and late apoptotic cell populations compared to treatment with either agent alone. nih.gov Similarly, studies on cardiomyocytes have demonstrated that isoproterenol-induced myocardial injury involves apoptosis, and flow cytometry has been used to quantify the reduction in the apoptotic rate by potential therapeutic agents. mdpi.com

Table 1: Flow Cytometry Analysis of Apoptosis in HEK 293 Cells Treated with Isoproterenol (ISO) and TRAIL

| Treatment | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic Cells (Annexin V+/PI+) | Dead Cells (Annexin V-/PI+) |

| Control | Baseline | Baseline | Baseline |

| ISO | Increased | Increased | Increased |

| TRAIL | Increased | Increased | Increased |

| ISO + TRAIL | 19.4% | 6.3% | 1.1% |

| Data derived from a study on the synergistic apoptotic effects of Isoproterenol and TRAIL. nih.gov |

Advanced Omics Technologies

Transcriptomics (e.g., RNA Sequencing, Expression Arrays)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. Techniques like RNA sequencing (RNA-seq) and expression arrays are powerful tools for understanding how S(+)-Isoproterenol affects gene expression on a global scale.

In the context of cardiac research, isoproterenol is frequently used to induce cardiac hypertrophy and fibrosis in animal models. nih.gov Transcriptome analysis using RNA sequencing has been employed to investigate the temporal changes in gene expression during this process. nih.gov Studies have shown that isoproterenol administration leads to significant alterations in the transcriptome of heart tissue. nih.gov

Key findings from these transcriptomic studies include:

Upregulation of genes associated with extracellular matrix (ECM) organization, cell-cell contact, and cell growth. nih.gov

Downregulation of genes involved in fatty acid oxidation, sarcoplasmic reticulum calcium ion transport, and cardiac muscle contraction. nih.gov

RNA sequencing allows for a comprehensive view of these changes, identifying not only protein-coding genes but also non-coding RNAs that may play regulatory roles. nih.gov This detailed molecular picture helps to elucidate the pathways involved in isoproterenol-induced cardiac remodeling. nih.gov While both RNA-seq and microarrays are used, they can sometimes produce differing results, particularly in the analysis of alternative splicing. nih.gov

Metabolomics and Gut Microbiota Analysis (e.g., 16S rRNA Sequencing)

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach, often combined with analysis of the gut microbiota, is an emerging area of research that could provide novel insights into the systemic effects of S(+)-Isoproterenol.

16S rRNA sequencing is a common method used to identify and compare the bacteria present in a given sample, such as a fecal sample, to analyze the gut microbiome. frontiersin.orgresearchgate.net This technique targets the 16S ribosomal RNA gene, which is present in all bacteria and contains regions that are highly variable between different species. By sequencing this gene, researchers can profile the composition of the gut microbiota. bohrium.com

The interplay between drugs, the gut microbiota, and host metabolism is increasingly recognized. frontiersin.org While direct studies linking S(+)-Isoproterenol to gut microbiota and metabolomic changes were not found in the search results, the methodology is highly applicable. For example, a study could investigate how S(+)-Isoproterenol administration alters the composition of the gut microbiota and, in turn, how microbial metabolites influence the cardiovascular system. This could be achieved by combining 16S rRNA sequencing of fecal samples with liquid chromatography-mass spectrometry (LC-MS) based metabolomics of blood or tissue samples. frontiersin.org This integrated "omics" approach has the potential to uncover previously unknown mechanisms of action and systemic effects of S(+)-Isoproterenol. mdpi.com

Functional Assessment in Preclinical Models

In preclinical research, the administration of this compound is a widely utilized method to induce cardiac stress and model pathological conditions such as cardiac hypertrophy and heart failure. nih.govnih.gov Functional assessment in these models is critical to understanding the progression of cardiac remodeling and evaluating the efficacy of potential therapeutic interventions. This is primarily achieved through non-invasive imaging techniques and detailed post-mortem tissue analysis.

Echocardiography for Cardiac Structure and Function

Chronic administration of isoproterenol typically induces a biphasic response. The initial compensatory stage is often characterized by cardiac hypertrophy. researchgate.net During this phase, echocardiographic evaluation may reveal an increase in interventricular septal thickness (IVS) and left ventricular posterior wall thickness (LVPW), reflecting the growth of the heart muscle. researchgate.netnih.gov Subsequently, the model can progress to a state resembling advanced heart failure. researchgate.net This decompensatory phase is marked by significant changes in cardiac dimensions and function, including an increase in left ventricular internal dimensions during diastole (LVIDd) and systole (LVIDs), indicating ventricular dilation. researchgate.netresearchgate.net